molecular formula C22H20F3N3O4 B2769890 7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 1358941-45-3

7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2769890
CAS RN: 1358941-45-3
M. Wt: 447.414
InChI Key: RZDGYRMORXBKFQ-UHFFFAOYSA-N
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Description

7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C22H20F3N3O4 and its molecular weight is 447.414. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties: The compound exhibits promising anticancer activity due to its unique structure. Researchers have investigated its potential as a targeted therapy for specific cancer types. Mechanistic studies suggest that it interferes with critical cellular pathways, leading to apoptosis (programmed cell death) in cancer cells. Further optimization and clinical trials are underway to harness its full potential in cancer treatment .

Neurodegenerative Diseases: Given its structural resemblance to certain neurotransmitters, this compound has attracted attention in neurodegenerative disease research. It shows neuroprotective effects and may mitigate oxidative stress, inflammation, and protein misfolding associated with conditions like Alzheimer’s and Parkinson’s disease. Researchers are exploring its use as a potential therapeutic agent .

Organic Synthesis

Asymmetric N-Heterocycle Synthesis: Enantiopure tert-butanesulfinamide, a derivative of our compound, plays a crucial role in the stereoselective synthesis of amines and their derivatives. It has emerged as a gold standard in asymmetric N-heterocycle synthesis via sulfinimines. This methodology allows access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which often serve as key building blocks in natural product synthesis and drug development .

Materials Science

Radical Formation and Magneto-Structural Correlations: The compound’s radical derivatives have been investigated for their unique properties. For instance, 3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl forms intriguing 1D column assemblies. Researchers have explored its magneto-structural correlations, shedding light on potential applications in materials science .

Green Chemistry

Nitroxide Radicals: Functionalized perfluorinated phenyl tert-butyl nitroxides, derived from this compound, have been synthesized. These nitroxides find applications in green chemistry, including catalysis and radical-mediated reactions. Their stability and reactivity make them valuable tools for organic synthesis .

Rose Mary Philip, Sankaran Radhika, P. V. Saranya, and Gopinathan Anilkumar. “Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines.” RSC Advances, 2020. “Synthesis and properties of the 3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl.” New Journal of Chemistry, 2015. “Molecular structure and bioactivities of 2,4-Ditert butyl phenol.” Chemistry of Natural Compounds, 2023. “Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides.” Molecules, 2019.

Mechanism of Action

properties

IUPAC Name

7-tert-butyl-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O4/c1-21(2,3)14-6-9-16-17(10-14)30-12-19(29)28(16)11-18-26-20(27-32-18)13-4-7-15(8-5-13)31-22(23,24)25/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDGYRMORXBKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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